Nadph tetrasodium salt
Overview
Description
It functions as a crucial cofactor in various metabolic and biosynthetic pathways, particularly in the biosynthesis of essential cellular components such as nucleotides, proteins, fatty acids, and biopolymers . It is also required for lipid biosynthesis, biomass formation, and cell replication, especially in rapidly dividing cancer cells . Additionally, it plays a vital role in neutralizing reactive oxygen species generated by increased metabolic activity .
Mechanism of Action
Target of Action
NADPH Tetrasodium Salt, also known as EINECS 220-163-3, primarily targets dehydrogenase and reductase enzymes . These enzymes play a crucial role in various metabolic and biosynthetic pathways .
Mode of Action
This compound acts as an electron donor in many reactions involving dehydrogenase and reductase enzymes . It is generated by the reduction of the electron acceptor NADP+ .
Biochemical Pathways
This compound is involved in a variety of metabolic and biosynthetic pathways. It plays a vital role in the biosynthesis of active molecules, chiral alcohols, fatty acids, and biopolymers . It is also required for lipid biosynthesis, biomass formation, and cell replication .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
This compound has a significant role in cellular antioxidative effects and anabolic reactions . It is used by glutathione reductase to reduce oxidized glutathione (GSSG) to its reduced form (GSH), which is essential for maintaining cellular redox balance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its requirement is particularly high in proliferating cancer cells, where it serves as a cofactor for the synthesis of nucleotides, proteins, and fatty acids . It is also essential for neutralizing high levels of reactive oxygen species (ROS) generated by increased metabolic activity .
Biochemical Analysis
Biochemical Properties
Nadph tetrasodium salt functions as an essential cofactor in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily serving as an electron donor. Key enzymes that utilize this compound include dehydrogenase and reductase enzymes . These interactions are vital for the reduction of oxidized molecules, thereby maintaining cellular redox balance. For instance, this compound is used by glutathione reductase to reduce oxidized glutathione (GSSG) to its reduced form (GSH), which is essential for maintaining cellular redox homeostasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. This compound is crucial for the biosynthesis of nucleotides, proteins, fatty acids, and biopolymers . It also plays a role in cellular antioxidative effects by providing the reducing power needed for the regeneration of antioxidants like glutathione . In cancer cells, this compound helps maintain high levels of reduced glutathione, which is necessary for counteracting oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as an electron donor in redox reactions, facilitating the reduction of oxidized molecules. This coenzyme is generated by the reduction of the electron acceptor NADP+. The biological pathways involving this compound include the formation of carbohydrates from CO2 during photosynthesis, maintenance of high levels of reduced glutathione in erythrocytes, and reduction of thioredoxin . These interactions are crucial for maintaining cellular redox balance and supporting anabolic reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound can influence its effectiveness over time. This compound is generally stable when stored at -20°C and protected from light and moisture . Exposure to room temperature for extended periods can lead to degradation, resulting in a decrease in its absorbance at 340 nm . Long-term studies have shown that this compound maintains its activity for up to two months when stored properly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, it supports various metabolic and biosynthetic processes without causing adverse effects. At high doses, this compound can lead to toxic effects, including oxidative stress and cellular damage . Studies have shown that maintaining appropriate levels of this compound is crucial for its beneficial effects on cellular function and metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid biosynthesis, biomass formation, and cell replication . It functions as a cofactor for enzymes involved in these pathways, providing the reducing power needed for anabolic reactions. This compound also plays a role in the biosynthesis of chiral alcohols, fatty acids, and biopolymers . Its involvement in these pathways is essential for maintaining cellular homeostasis and supporting growth and development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The distribution of this compound is crucial for its localization and accumulation in specific cellular regions where it is needed for biochemical reactions .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and mitochondria . Its subcellular distribution is essential for its activity and function, as it needs to be present in specific compartments to participate in redox reactions and support cellular metabolism. The targeting signals and post-translational modifications of this compound direct it to these compartments, ensuring its proper localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The de novo synthesis of NADPH tetrasodium salt is catalyzed by NAD kinases, which convert NAD+ to NADP+ . This process involves the phosphorylation of NAD+ to form NADP+, which is then reduced to NADPH . The compound is unstable in solutions, so it is recommended to prepare it freshly before use .
Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis using NAD kinases. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: NADPH tetrasodium salt primarily undergoes redox reactions, serving as an electron donor in various biochemical processes . It is involved in both catabolic reactions, where it helps in breaking down molecules, and anabolic reactions, where it aids in the synthesis of complex molecules .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidized glutathione, nitric oxide synthetase, and various dehydrogenase and reductase enzymes . The reactions typically occur under physiological conditions, with specific enzymes catalyzing the redox processes .
Major Products: The major products formed from reactions involving this compound include reduced glutathione, chiral alcohols, fatty acids, and biopolymers . These products are essential for maintaining cellular redox balance and supporting various metabolic functions .
Scientific Research Applications
NADPH tetrasodium salt is widely used in scientific research due to its role as a cofactor in numerous biochemical reactions . In chemistry, it is used as a reagent for the synthesis of chiral compounds . In biology and medicine, it is essential for studying cellular redox reactions, cancer cell metabolism, and the development of cancer therapeutics . It is also used in the pharmaceutical and biotechnology industries for in vitro enzyme studies and the synthesis of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to NADPH tetrasodium salt include NADH, NADP+, and NAD+ . These compounds also serve as electron carriers in various biochemical reactions, but they differ in their specific roles and functions .
Uniqueness: This compound is unique in its ability to serve as a reducing agent in anabolic reactions and its role in maintaining cellular redox balance . Unlike NADH, which is primarily involved in catabolic reactions, this compound is essential for biosynthetic processes and antioxidant defense . This makes it particularly important in rapidly dividing cells, such as cancer cells, where it supports both growth and survival .
Properties
CAS No. |
2646-71-1 |
---|---|
Molecular Formula |
C21H26N7Na4O17P3 |
Molecular Weight |
833.3 g/mol |
IUPAC Name |
tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H30N7O17P3.4Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 |
InChI Key |
WYWWVJHQDVCHKF-ITGWJZMWSA-J |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] |
physical_description |
Solid |
Synonyms |
Coenzyme II Dinucleotide Phosphate, Nicotinamide-Adenine NADP NADPH Nicotinamide Adenine Dinucleotide Phosphate Nicotinamide-Adenine Dinucleotide Phosphate Nucleotide, Triphosphopyridine Phosphate, Nicotinamide-Adenine Dinucleotide Triphosphopyridine Nucleotide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is NADPH tetrasodium salt important in studying cytochrome P450 enzymes?
A1: this compound is a crucial component in studying cytochrome P450 enzymes because it acts as the primary electron donor in the cytochrome P450 catalytic cycle [, ]. This cycle is essential for the oxidation of a wide range of substrates, including drugs, steroids, and environmental toxins. Without NADPH, these enzymes cannot function, making it a critical reagent for in vitro research on these important drug-metabolizing enzymes.
Q2: How does NADPH interact with cytochrome P450 reductase and cytochrome b5 in the electron transfer process?
A2: The first paper [] highlights the importance of NADPH in the complex interplay between cytochrome P450 enzymes, cytochrome P450 reductase, and cytochrome b5. The researchers found that caffeine's activation of CYP3A2 was partially dependent on cytochrome b5, suggesting that caffeine enhances the transfer of the second electron from cytochrome b5 to cytochrome P450. This finding underscores the importance of understanding the intricate details of electron transfer within the cytochrome P450 system for a complete understanding of how compounds like caffeine modulate enzyme activity. Further research into the specific interactions between NADPH, cytochrome P450 reductase, and cytochrome b5 is needed to fully elucidate the mechanisms involved.
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